molecular formula C10H15N3O B12051005 3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol

3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol

Cat. No.: B12051005
M. Wt: 193.25 g/mol
InChI Key: PZFSUMOTJLSBPN-UHFFFAOYSA-N
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Description

3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol is a heterocyclic compound that contains both a pyrazole and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-1,2,4-triazole with aldehydes in the presence of a catalyst can lead to the formation of the desired pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules such as:

  • 1,2,4-triazoles
  • 1,3,4-thiadiazines
  • 1,2,3-triazoles

Uniqueness

What sets 3-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol apart is its unique combination of a pyrazole and an azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-methyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H15N3O/c1-7-9(10(14)13-12-7)8-5-3-2-4-6-11-8/h2-6H2,1H3,(H2,12,13,14)

InChI Key

PZFSUMOTJLSBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C2=NCCCCC2

Origin of Product

United States

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